N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2,4-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-6-5-16-19(2)10(6)12(20)18-13-17-9-7(14)3-4-8(15)11(9)21-13/h3-5H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORWWNALMYSKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,4-Dimethyl-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is synthesized via cyclocondensation or 1,3-dipolar cycloaddition. A representative approach involves reacting ethyl acetoacetate with hydrazine hydrate to form 1H-pyrazole-5-carboxylate intermediates. Subsequent N-methylation using dimethyl sulfate under basic conditions (K₂CO₃, acetone) introduces the 1-methyl group, while the 4-methyl substituent originates from the starting β-ketoester. Saponification of the ester moiety with NaOH yields 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (Figure 1).
Key Reaction Conditions
- Cyclocondensation : Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux (6–8 h).
- N-Methylation : Dimethyl sulfate, K₂CO₃, benzyltriethylammonium chloride (catalyst), acetone, rt (4–6 h).
- Saponification : NaOH (aqueous), ethanol, reflux (2 h), acidification with HCl to pH 3–4.
Yield : 30–50% after purification by recrystallization (ethyl acetate/hexane).
Preparation of 4,7-Dichlorobenzo[d]thiazol-2-Amine
The benzo[d]thiazole scaffold is constructed via cyclization of 2-aminothiophenol derivatives. Starting with 2-amino-4,7-dichlorobenzenethiol, reaction with cyanogen bromide (BrCN) in acidic medium forms the thiazole ring, yielding 4,7-dichlorobenzo[d]thiazol-2-amine. Alternative methods employ thiourea derivatives and α-haloketones, though chlorination post-cyclization may lead to regioisomeric impurities.
Key Reaction Conditions
- Cyclization : 2-Amino-4,7-dichlorobenzenethiol, BrCN, HCl (conc.), 0°C to rt (12 h).
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:4).
Carboxamide Coupling: Synthesis of the Target Compound
The final step involves converting the pyrazole carboxylic acid to its acyl chloride, followed by amidation with 4,7-dichlorobenzo[d]thiazol-2-amine. Thionyl chloride (SOCl₂) is used to generate 1,4-dimethyl-1H-pyrazole-5-carbonyl chloride, which is subsequently reacted with the thiazole amine under Schotten-Baumann conditions.
Key Reaction Conditions
- Acyl Chloride Formation : 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid, SOCl₂, reflux (8 h).
- Amidation : Acyl chloride, 4,7-dichlorobenzo[d]thiazol-2-amine, K₂CO₃, anhydrous THF, 0°C to rt (12 h).
- Purification : Recrystallization from ethanol/water (3:1).
Spectroscopic Characterization
1H NMR (DMSO-d₆) :
- δ 12.1 (s, 1H, NH), 8.3 (s, 1H, thiazole-H), 7.9 (d, J = 8.5 Hz, 1H, Ar-H), 7.6 (d, J = 8.5 Hz, 1H, Ar-H), 3.9 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃).
13C NMR (DMSO-d₆) :
- δ 165.2 (C=O), 154.1 (thiazole-C), 148.7 (pyrazole-C), 132.5–128.3 (Ar-C), 38.6 (N-CH₃), 14.2 (C-CH₃).
IR (KBr) :
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: The compound is used in biological assays to study its effects on cellular processes and enzyme activities.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on pyrazole-carboxamide derivatives and benzo[d]thiazole analogs described in the literature, emphasizing synthesis, physicochemical properties, and substituent effects.
Structural Analogues from Pyrazole-Carboxamide Series
details the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (3a–3p). While these compounds differ in substituents, their core pyrazole-carboxamide structure shares functional similarities with the target compound. Key comparisons include:
Key Observations :
- Melting Points: Chlorinated derivatives (3b, 3e) exhibit higher melting points (171–174°C) than non-halogenated analogs (3a, 3c), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, halogen bonding) .
- Spectroscopic Trends : The C≡N stretch in IR (~2230 cm⁻¹) and aromatic proton multiplicity in $ ^1H $-NMR are consistent across analogs, confirming structural integrity .
Benzo[d]thiazole Derivatives
While the target compound contains a benzo[d]thiazole moiety, describes unrelated thiazole derivatives (e.g., (4S,5S)-thiazol-5-ylmethyl carboxylates). These compounds lack the pyrazole-carboxamide linkage but highlight the versatility of thiazole cores in drug design. For example, thiazole rings often enhance metabolic stability and binding affinity to biological targets . However, the dichloro substitution in the target compound may confer distinct electronic and steric properties compared to non-halogenated thiazoles.
Biological Activity
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Overview of the Compound
This compound features a benzothiazole ring with chlorine substitutions and a pyrazole moiety. This structural composition is linked to various pharmacological effects, particularly in anti-inflammatory and antimicrobial activities.
The precise molecular mechanisms underlying the biological activity of this compound are still being elucidated. However, it is known that thiazole derivatives often interact with biological targets such as enzymes and receptors, leading to alterations in cellular signaling pathways.
Potential Mechanisms Include:
- Antibacterial Activity : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .
The biochemical properties of this compound suggest a broad spectrum of activity:
| Activity Type | Reported Effects |
|---|---|
| Antibacterial | Effective against various bacterial strains |
| Anti-inflammatory | Inhibition of COX enzymes |
| Antitumor | Potential cytotoxic effects on cancer cells |
In Vitro Studies
Recent studies have highlighted the compound's potential in various assays:
- Antimicrobial Assays : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL.
- Anti-inflammatory Activity : In carrageenan-induced paw edema models in rats, the compound demonstrated a reduction in swelling comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
- Study on Anti-inflammatory Effects : A study conducted by Sivaramakarthikeyan et al. evaluated several pyrazole derivatives for their anti-inflammatory properties. The derivatives showed a significant reduction in paw edema, indicating potential therapeutic applications for inflammatory conditions .
- Antimicrobial Efficacy : Research published in MDPI highlighted that thiazole derivatives have shown promising results against resistant bacterial strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR (400–600 MHz in DMSO-d₆ or CDCl₃) resolves aromatic protons (δ 6.8–8.2 ppm) and confirms regioisomeric purity .
- Mass Spectrometry (HRMS) : Exact mass determination (±3 ppm) validates molecular formula (e.g., C₁₅H₁₂Cl₂N₄O₂S) .
- HPLC : Reverse-phase C18 columns (ACN/water) assess purity (>95%) with UV detection at 254 nm .
How do researchers optimize reaction conditions to improve synthesis yields?
Advanced
Key parameters include:
- Temperature control : Reflux (80–110°C) for cyclization steps; room temperature for coupling reactions to minimize side products .
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings in benzo[d]thiazole functionalization .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids recrystallization .
What biological targets are hypothesized for this compound based on structural analogs?
Q. Basic
- Kinase inhibition : Analogous benzo[d]thiazole-pyrazole hybrids inhibit CDK7 (IC₅₀ ~50 nM) by ATP-binding site competition .
- Antimicrobial activity : Thiazole moieties disrupt bacterial cell wall synthesis via penicillin-binding protein interactions .
- Anti-inflammatory effects : Pyrazole-carboxamide derivatives modulate COX-2 expression in murine macrophage assays .
What strategies resolve contradictions in reported bioactivity data across studies?
Q. Advanced
- Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in target expression .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC₅₀ values .
- Structural validation : Single-crystal X-ray diffraction confirms stereochemical integrity, ruling out racemization artifacts .
How do computational methods aid in understanding this compound’s mechanism of action?
Q. Advanced
- Molecular docking : AutoDock Vina predicts binding poses with CDK7 (PDB: 5FML), highlighting hydrogen bonds between the carboxamide and Glu92 .
- MD simulations : GROMACS analyses (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
- QSAR modeling : Hammett constants (σ) of substituents correlate with logP and bioavailability, guiding lead optimization .
What are the challenges in scaling up the synthesis without compromising purity?
Q. Advanced
- Byproduct formation : High dilution reduces dimerization during amide coupling; inline FTIR monitors reaction progress .
- Purification bottlenecks : Switch from column chromatography to preparative HPLC for >10 g batches .
- Solvent recovery : Ethanol/water azeotrope distillation minimizes waste in recrystallization .
How do substituent modifications impact the compound’s pharmacokinetic properties?
Q. Advanced
- Chlorine position : 4,7-Dichloro substitution enhances metabolic stability (t₁/₂ >6 h in microsomes) compared to mono-chloro analogs .
- Pyrazole methylation : 1,4-Dimethyl groups reduce plasma protein binding (PPB 85% → 72%), improving free fraction .
- LogP optimization : Replacing benzothiazole with furan decreases logP from 3.2 to 2.5, enhancing aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
